1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperidin-3-ol
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Overview
Description
1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperidin-3-ol is a chemical compound with a complex structure that includes a piperidine ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperidin-3-ol typically involves the reaction of piperidine with an appropriate aldehyde or ketone, followed by reduction and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperidin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a role in inflammation and cell proliferation . This inhibition can lead to reduced inflammation and protection against cell damage .
Comparison with Similar Compounds
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound shares a similar structure and has been studied for its anti-inflammatory properties.
(E)-4-(3-hydroxyprop-1-en-1-yl)-2-methoxyphenol: Another structurally related compound with potential biological activities.
Uniqueness
1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperidin-3-ol is unique due to its specific combination of a piperidine ring and a methoxyphenyl group, which imparts distinct chemical and biological properties. Its ability to inhibit the STAT3 pathway sets it apart from other similar compounds, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-18-15-9-3-2-6-13(15)7-4-10-16-11-5-8-14(17)12-16/h2-4,6-7,9,14,17H,5,8,10-12H2,1H3/b7-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQPFCURFYWCEW-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCN2CCCC(C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CN2CCCC(C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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